molecular formula C18H16ClN3O4S B3010118 3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 952844-50-7

3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B3010118
CAS No.: 952844-50-7
M. Wt: 405.85
InChI Key: JQKGEVTWASENTF-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfonamide-linked 1,3,4-oxadiazole derivatives, characterized by a propanamide backbone substituted with a 4-chlorophenylsulfonyl group and a p-tolyl-functionalized oxadiazole ring. The p-tolyl group (4-methylphenyl) on the oxadiazole ring enhances lipophilicity, which may influence bioavailability and membrane permeability compared to other aryl substituents.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-12-2-4-13(5-3-12)17-21-22-18(26-17)20-16(23)10-11-27(24,25)15-8-6-14(19)7-9-15/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKGEVTWASENTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with the oxadiazole derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of compounds containing the oxadiazole moiety exhibit significant antiviral properties. For instance, studies have demonstrated that related compounds can inhibit viruses such as the Tobacco Mosaic Virus (TMV) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The sulfonamide group in 3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide may contribute to its ability to disrupt viral replication processes .

Anticancer Properties

Recent investigations into 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds have shown promising anticancer activity. These studies suggest that the incorporation of the oxadiazole ring enhances the cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, making this compound a candidate for further development in cancer therapeutics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. The process includes:

  • Formation of Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Sulfonation : The introduction of the sulfonyl group is critical for enhancing biological activity.
  • Final Coupling : The final product is obtained through coupling reactions under controlled conditions.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

  • Antiviral Studies : A study published in Biomolecules & Therapeutics highlighted the inhibitory effects of related compounds on MERS-CoV using plaque inhibition assays. The results indicated substantial antiviral activity correlating with structural features similar to those found in this compound .
  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives containing the oxadiazole structure exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The oxadiazole ring may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The bioactivity and physicochemical properties of sulfonamide-oxadiazole hybrids are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name Substituents on Oxadiazole Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound: 3-((4-Chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide p-Tolyl (4-methylphenyl) ~451.9 (calculated) Not reported 4-Chlorophenylsulfonyl; p-tolyl-oxadiazole
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)propanamide (7k) Piperidinyl-sulfonyl 535.0 66–68 Piperidine ring; ethylphenyl amide
2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide (8i) 4-Methoxyphenylsulfonyl 516.6 142–144 Methoxy group; p-tolyl amide
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) Phenyl 350.4 117–118 Thiazole amide; unsubstituted phenyl
3-((4-Methylphenyl)sulfonyl)-N-{5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}propanamide 2-(Methylsulfonyl)phenyl 449.5 Not reported Dual sulfonyl groups; methylphenyl

Key Observations :

  • Lipophilicity : The p-tolyl group in the target compound increases hydrophobicity compared to analogs with piperidinyl (7k) or methoxyphenyl (8i) groups, which may enhance blood-brain barrier penetration .
  • Thermal Stability : Higher melting points in analogs like 8i (142–144°C) suggest crystalline stability due to hydrogen bonding from methoxy and sulfonyl groups .

Key Findings :

  • Cholinesterase Inhibition : Piperidinyl-sulfonyl analogs (7a–q) demonstrated significant cholinesterase inhibition, a trait likely shared by the target compound due to structural similarity .
  • Toxicity : Derivatives with bulkier substituents (e.g., 7k) showed moderate hemolytic activity, suggesting that the p-tolyl group may reduce cytotoxicity compared to ethylphenyl or piperidinyl groups .
  • Enzyme Selectivity: The 4-aminophenyl analog (8g) exhibited specificity for alkaline phosphatase, highlighting how electron-donating groups (e.g., -NH₂) modulate target selectivity .

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16ClN3O3S\text{C}_{16}\text{H}_{16}\text{ClN}_3\text{O}_3\text{S}

Antiviral Activity

Research indicates that derivatives containing the oxadiazole moiety exhibit significant antiviral properties. For instance, studies have shown that related compounds can inhibit viral replication effectively. A study on sulfonamide derivatives demonstrated that certain compounds displayed antiviral activity against the Tobacco Mosaic Virus (TMV) and other viral pathogens . The mechanism of action is thought to involve interference with viral entry or replication processes.

Anticancer Activity

  • Cytotoxicity : Compounds with a 1,3,4-oxadiazole structure have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, derivatives showed IC50 values in the micromolar range against human leukemia and breast cancer cell lines, indicating potent anticancer activity .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells. For example, one study highlighted that specific oxadiazole derivatives increased p53 expression and activated caspase-3 in MCF-7 breast cancer cells, leading to programmed cell death .
  • Selectivity : Some derivatives demonstrated selectivity towards cancer cells over normal cells, which is crucial for minimizing side effects during treatment. For instance, specific analogs showed significantly lower cytotoxicity against non-cancerous cells compared to their effects on cancerous counterparts .

Other Biological Activities

Beyond antiviral and anticancer activities, oxadiazole derivatives have been investigated for additional pharmacological effects:

  • Antiparasitic Activity : Certain oxadiazole compounds have shown potential against parasitic infections, although more research is needed to establish their efficacy and mechanisms .
  • Inhibition of Carbonic Anhydrases : Recent studies have identified some oxadiazole derivatives as selective inhibitors of carbonic anhydrases (CAs), enzymes implicated in various physiological processes and diseases. This suggests potential therapeutic applications in treating conditions such as glaucoma and cancer .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedCell Line/PathogenIC50/Activity LevelReference
AntiviralSulfonamide derivativeTobacco Mosaic VirusActive
AnticancerOxadiazole derivativeMCF-7 Breast Cancer0.65 µM
AnticancerOxadiazole derivativeU-937 Monocytic Leukemia2.41 µM
Carbonic Anhydrase InhibitionVarious oxadiazole derivativeshCA IX and hCA IINanomolar range

Case Studies

  • Case Study on Antiviral Activity : A study synthesized several 1,3,4-thiadiazole sulfonamide derivatives and tested their antiviral properties against TMV. The results indicated that specific compounds exhibited significant inhibition of viral replication, suggesting a promising avenue for developing antiviral agents based on similar structures .
  • Case Study on Anticancer Efficacy : In vitro studies were conducted using various cancer cell lines to assess the cytotoxic effects of oxadiazole derivatives. Results showed that modifications to the oxadiazole ring enhanced biological activity significantly compared to parent compounds .

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